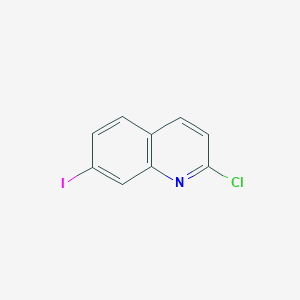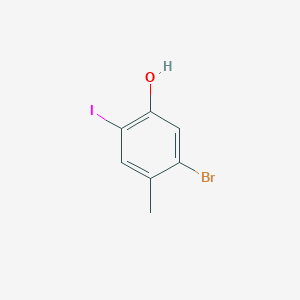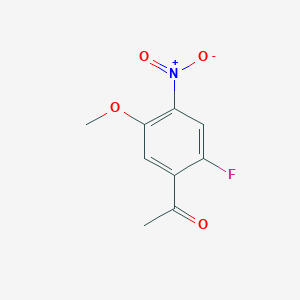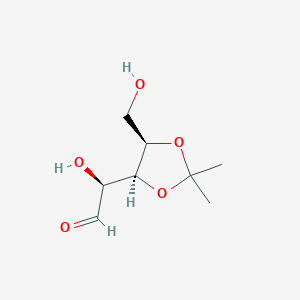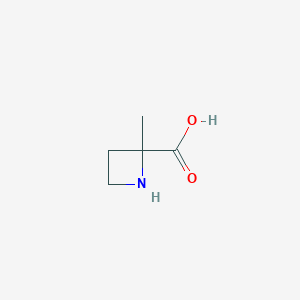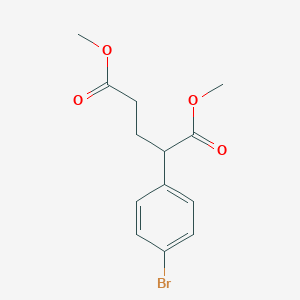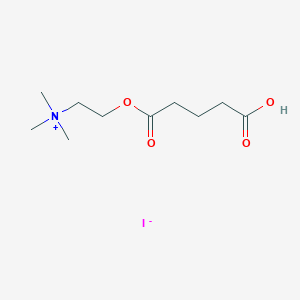
Methyl (4-chloro-2-formylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chloro-2-formylphenyl)acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of phenylacetic acid, characterized by the presence of a chloro group and a formyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-2-formylphenyl)acetate typically involves the esterification of 2-(4-chloro-2-formylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Oxidation: Methyl 2-(4-chloro-2-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-chloro-2-formylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of methyl 2-(4-chloro-2-formylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-formylphenyl)acetate
Comparison: Methyl 2-(4-chloro-2-formylphenyl)acetate is unique due to the presence of both a chloro and a formyl group on the aromatic ring
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
methyl 2-(4-chloro-2-formylphenyl)acetate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4,6H,5H2,1H3 |
InChIキー |
LSSHXHBOTHRRNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



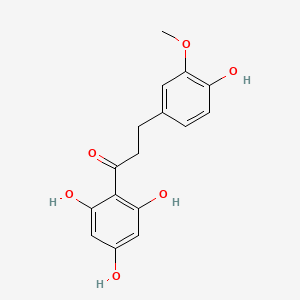

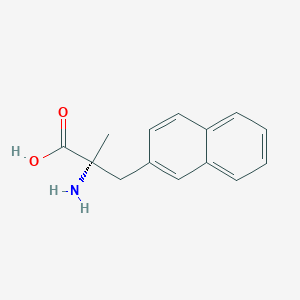
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
